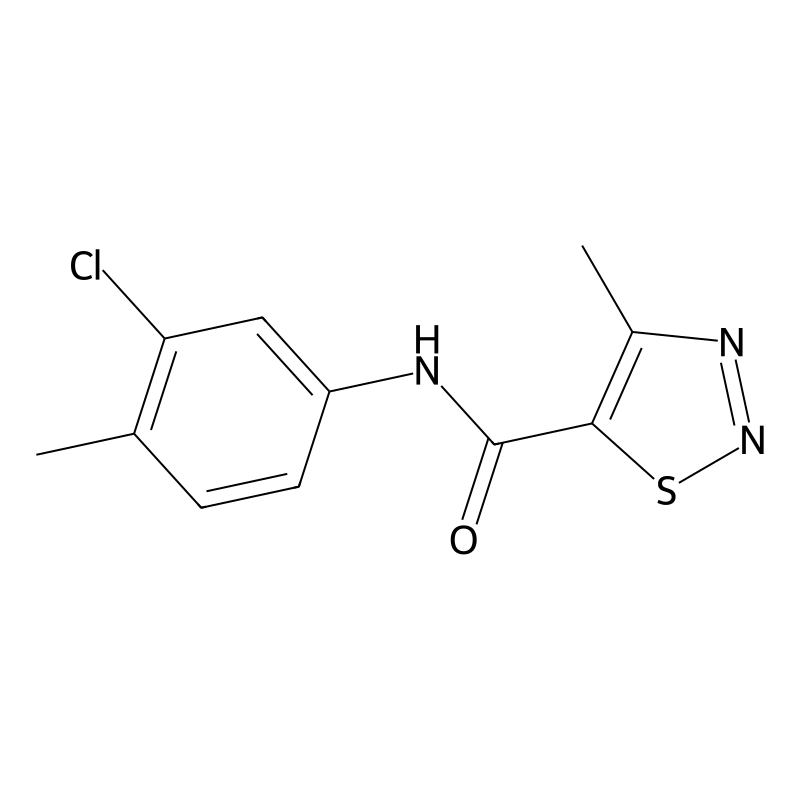Tiadinil

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Mode of Action:
Unlike many fungicides that target fungal growth directly, Tiadinil disrupts a specific fungal enzyme called methionine synthase. This enzyme plays a crucial role in fungal metabolism, and its inhibition by Tiadinil prevents the fungus from synthesizing essential amino acids. This ultimately leads to stunted fungal growth and death [].
Target Diseases:
Research has shown Tiadinil to be effective against a broad spectrum of fungal diseases, particularly those caused by Ascomycete fungi. Some of the specific diseases it controls include:
- Rice blast disease caused by Magnaporthe oryzae []
- Wheat blast disease caused by Magnaporthe oryzae Triticum []
- Grey mold disease caused by Botrytis cinerea []
Research Applications:
Beyond its fungicidal properties, Tiadinil is a valuable research tool for scientists studying various aspects of plant-fungus interactions. Here are some specific applications:
- Understanding fungal resistance mechanisms: Studying how fungi develop resistance to Tiadinil can shed light on similar resistance mechanisms for other fungicides, aiding in the development of more durable disease control strategies [].
- Investigating the role of methionine synthase in fungal pathogens: Research using Tiadinil can help elucidate the exact role of methionine synthase in fungal growth and survival, potentially leading to the development of new fungicides with different modes of action [].
- Evaluating the environmental impact of fungicides: Studies comparing Tiadinil to other fungicides can provide valuable insights into their environmental persistence and potential effects on non-target organisms.
Tiadinil is a novel chemical compound classified as a plant activator, specifically designed to induce systemic acquired resistance in plants. It is primarily used in agriculture to enhance plant defense mechanisms against various pathogens and pests. Tiadinil has been shown to promote the production of herbivore-induced plant volatiles, which attract predatory mites and other beneficial organisms, thereby aiding in pest management. The compound is particularly effective against rice diseases and has been developed for commercial use by Nihon Nohyaku Co., Ltd. .
Unlike traditional fungicides that directly target the pathogen, Tiadinil acts as a plant activator. It triggers the plant's systemic acquired resistance (SAR) mechanism, leading to the production of various defense compounds that inhibit fungal growth [, ]. This indirect approach offers potential benefits like reduced selection pressure for fungicide resistance in pathogens [].
- Toxicity: While detailed data is limited, studies suggest a favorable toxicological profile for Tiadinil compared to some conventional fungicides [].
- Flammability: No specific data available on flammability.
- Reactivity: Information on specific reactivity is limited in publicly available scientific literature.
Tiadinil exhibits significant biological activity as a plant activator. It functions by enhancing systemic acquired resistance, which is a plant's innate ability to defend itself against pathogens after an initial attack. Studies have shown that tiadinil can stimulate the production of specific volatile organic compounds that serve as signals to attract natural predators of herbivores, thus playing a crucial role in integrated pest management strategies . Additionally, tiadinil has demonstrated fungicidal properties, making it effective against fungal pathogens affecting crops .
The synthesis of tiadinil typically involves multi-step chemical processes, including:
- Condensation Reactions: Utilizing rapid condensation methods to achieve high yields.
- Ugi Reaction: This method can be employed to synthesize derivatives containing thiadiazole structures, which are integral to the chemical framework of tiadinil .
- Modification of Existing Compounds: Tiadinil can be synthesized from precursor compounds through various chemical modifications that enhance its efficacy as a plant activator.
Tiadinil is primarily used in agricultural settings for:
- Fungicide: Effective against various fungal diseases in crops.
- Plant Activator: Induces systemic acquired resistance, enhancing plant defenses.
- Integrated Pest Management: By promoting the release of herbivore-induced volatiles, it aids in attracting beneficial predators to control pest populations .
Research on tiadinil has focused on its interactions with other agricultural chemicals and its effects on plant physiology. Studies indicate that tiadinil can synergistically enhance the effectiveness of other fungicides when used in combination, leading to improved disease resistance and crop yields . Additionally, it has been shown to interact positively with certain environmental stressors, further boosting plant resilience.
Tiadinil shares structural and functional similarities with several other compounds known for their plant activator properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Main Use | Unique Feature |
|---|---|---|---|
| Tiadinil | Thiadiazole derivative | Plant activator and fungicide | Induces herbivore-induced volatiles |
| Methiadinil | Similar thiadiazole structure | Plant activator | Slightly lower efficacy compared to tiadinil |
| Benzothiadiazole | Thiadiazole derivative | Fungicide | Primarily focuses on fungal pathogens |
| 1,2,3-Thiadiazole | Basic thiadiazole structure | Various biological applications | Versatile but lacks specific plant activator role |
Tiadinil stands out due to its dual functionality as both a fungicide and a systemic acquired resistance inducer, making it particularly valuable in sustainable agriculture practices .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H332 (99.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Dates
[2]. Chen X, et al. Determination of tiadinil and its metabolite in flue-cured tobacco. J Chromatogr Sci. 2014 Aug;52(7):624-8.








